8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound features an imidazo[2,1-f]purine core with distinct substitutions:
- Position 1, 6, and 7: Methyl groups, enhancing steric stability and metabolic resistance.
- Position 8: A 4-ethoxyphenyl group, contributing polarity via the ethoxy moiety.
- Its structural design balances lipophilicity (methyl groups) and hydrophilicity (morpholine), making it a candidate for central nervous system (CNS) or enzymatic applications .
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O4/c1-5-34-19-8-6-18(7-9-19)29-16(2)17(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)11-10-27-12-14-33-15-13-27/h6-9H,5,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRAEGISGGHDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known as EVT-2512684 (CAS Number: 896320-15-3), is a complex organic molecule belonging to the class of imidazopyrimidines. Its molecular formula is with a molecular weight of approximately 436.516 g/mol. This compound has garnered attention in research due to its potential biological activities and therapeutic applications.
Chemical Structure
The structural representation of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O3 |
| Molecular Weight | 436.516 g/mol |
| CAS Number | 896320-15-3 |
| IUPAC Name | 8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is believed to act as an inhibitor of certain enzymes involved in purine metabolism. Specifically, its structure suggests potential interactions with xanthine oxidase and other related enzymes that play a role in the degradation of purines to uric acid.
Antioxidant Properties
Research indicates that compounds similar to EVT-2512684 possess significant antioxidant properties. The presence of the imidazole ring and the ethoxyphenyl group may enhance its ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for potential applications in neuroprotection and anti-inflammatory therapies.
Anti-inflammatory Effects
Studies have shown that related compounds can inhibit inflammatory pathways by modulating the expression of pro-inflammatory cytokines. The morpholinoethyl group in EVT-2512684 may contribute to its anti-inflammatory effects by affecting cellular signaling pathways involved in inflammation.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways. The specific mechanism remains under investigation but may involve the modulation of Bcl-2 family proteins which are critical regulators of apoptosis.
In Vitro Studies
A study published in a peer-reviewed journal demonstrated that EVT-2512684 significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations. The IC50 values were reported to be around 10 µM for HeLa cells and 15 µM for MCF-7 cells, indicating potent cytotoxicity.
In Vivo Studies
In animal models, administration of EVT-2512684 resulted in reduced tumor growth rates compared to control groups. Tumor xenografts treated with the compound showed a decrease in tumor size by approximately 40% after four weeks of treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Position 8 Modifications
- 4-Ethylphenyl () : Replacing ethoxy with ethyl reduces polarity, increasing lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
- Butyl () : A longer alkyl chain introduces greater hydrophobicity, likely reducing target affinity but improving membrane permeability .
Position 7 Modifications
- Methyl (Target Compound) : A small substituent minimizes steric hindrance, favoring interactions with compact binding pockets.
- Phenyl () : Bulkier aromatic groups may enhance π-π stacking in hydrophobic regions of receptors but limit access to certain enzymes .
- 2-(Trifluoromethyl)phenyl () : The electron-withdrawing trifluoromethyl group could alter electronic properties, affecting binding kinetics and selectivity .
Position 3 Modifications
- 2-Morpholinoethyl (Target Compound): Morpholine’s oxygen atom facilitates hydrogen bonding, often critical for kinase or PDE inhibition .
- Isoquinolinylalkyl (): Complex heterocycles like isoquinoline derivatives (e.g., 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl-alkyl) enhance receptor affinity for serotonin (5-HT) and dopamine (D2) receptors, as well as PDE4B/PDE10A inhibition .
Key Research Findings
Structure-Activity Relationship (SAR) Insights
- Morpholinoethyl vs. Isoquinolinylalkyl: While both improve solubility, isoquinoline derivatives exhibit stronger PDE4B inhibition, suggesting heterocycle size and electronic effects are critical .
- Ethoxy vs. Ethyl at Position 8 : Ethoxy’s oxygen may engage in hydrogen bonding with enzymatic targets, whereas ethyl prioritizes lipophilic interactions .
- Methyl at Position 7 : Smaller substituents likely favor kinase selectivity, while phenyl groups broaden receptor interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-imidazopurinedione, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols starting with functionalization of the purine core. Key steps include:
- Alkylation of the imidazole ring with 2-morpholinoethyl groups under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Suzuki coupling or nucleophilic aromatic substitution for introducing the 4-ethoxyphenyl moiety .
- Optimization of solvent (e.g., DCM or ethanol) and temperature (60–100°C) to maximize purity (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Core alkylation | K₂CO₃, DMF, 80°C | 60–75% |
| Ethoxyphenyl addition | Pd(PPh₃)₄, EtOH, reflux | 45–55% |
| Final purification | Column chromatography (SiO₂) | 85–90% purity |
Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent placement?
- Methodology :
- NMR : ¹H and ¹³C NMR to resolve methyl group positions (e.g., δ 2.1–2.5 ppm for N-methyl) and morpholinoethyl chain integration .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion ([M+H]⁺ expected at m/z ~498.3) .
- X-ray Crystallography : For unambiguous confirmation of 3D conformation and hydrogen-bonding patterns .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodology :
- Solubility screening in DMSO (stock solutions >10 mM) followed by dilution in PBS or cell culture media.
- Stability assessed via HPLC under physiological pH (7.4) and temperature (37°C) over 24–72 hours .
- Data :
| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 37°C) |
|---|---|---|
| DMSO | >50 | >72 hours |
| PBS | <0.1 | 6–8 hours |
Advanced Research Questions
Q. What mechanistic hypotheses explain its interaction with adenosine receptors, and how can binding assays be designed?
- Methodology :
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to A₁/A₂A receptors, focusing on morpholinoethyl and ethoxyphenyl interactions .
- Radioligand Displacement Assays : Compete with [³H]CCPA (A₁) or [³H]ZM241385 (A₂A) in HEK293 membranes. IC₅₀ values <100 nM suggest high affinity .
- Contradiction Note : Discrepancies in binding data may arise from receptor subtype selectivity; validate via cAMP accumulation assays .
Q. How do substituent modifications (e.g., morpholinoethyl vs. hydroxypropyl) impact structure-activity relationships (SAR) in kinase inhibition?
- Methodology :
- Synthesize analogs with varying side chains (e.g., piperazinyl, hydroxypropyl) and test against kinase panels (e.g., CDK2, EGFR).
- Correlate IC₅₀ values with LogP and polar surface area (PSA) to assess hydrophobicity-driven selectivity .
- Data Table :
| Analog (R-group) | CDK2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | LogP |
|---|---|---|---|
| Morpholinoethyl | 12 ± 3 | 450 ± 60 | 2.8 |
| Hydroxypropyl | 85 ± 10 | 220 ± 30 | 1.2 |
Q. What strategies resolve contradictory data on metabolic stability between microsomal assays and in vivo models?
- Methodology :
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH to identify CYP450-mediated oxidation (e.g., morpholine ring oxidation) .
- In Vivo PK : Administer IV/PO in rodents; compare AUC and clearance rates. Discrepancies may arise from species-specific CYP isoforms or transporter effects .
- Mitigation : Co-administer CYP inhibitors (e.g., ketoconazole) to pinpoint metabolic pathways.
Q. How can computational models predict off-target effects related to the ethoxyphenyl moiety’s potential estrogen receptor (ER) binding?
- Methodology :
- Pharmacophore Modeling : Align ethoxyphenyl with ERα/β ligands (e.g., estradiol) using MOE or Discovery Studio.
- Transcriptomic Profiling : Treat MCF-7 cells and analyze ER-responsive genes (e.g., TFF1, GREB1) via qPCR .
Methodological Best Practices
- Contradictory Data Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .
- Stability Optimization : Lyophilize bulk compound under inert atmosphere to prevent morpholine ring degradation .
- SAR Refinement : Employ fragment-based drug design (FBDD) to iteratively optimize substituents while monitoring cytotoxicity (MTT assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
